REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]2[CH2:9][CH2:10][CH2:11][N:12](C(OC(C)(C)C)=O)[CH:13]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[ClH:21].CC(O)C>[Pd].CCO>[ClH:21].[ClH:21].[F:1][C:2]1[C:7]([CH:8]2[CH2:9][CH2:10][CH2:11][NH:12][CH2:13]2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:5.6.7|
|
Name
|
tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate
|
Quantity
|
673 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1C=1CCCN(C1)C(=O)OC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask capped with a balloon of H2
|
Type
|
WAIT
|
Details
|
After 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The balloon was refilled
|
Type
|
WAIT
|
Details
|
After a further 5 days
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a celite cartridge
|
Type
|
WASH
|
Details
|
the cartridge rinsed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC1=NC=CC=C1C1CNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |